2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine
描述
2-(3-Bromo-1,2,4-triazol-1-yl)pyrazine (CAS: 2055005-04-2) is a heterocyclic compound featuring a pyrazine ring fused to a brominated 1,2,4-triazole moiety. This structure combines the electron-deficient nature of pyrazine with the halogenated triazole’s reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
属性
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-6-10-4-12(11-6)5-3-8-1-2-9-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNLSKOAHIFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=NC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reaction Mechanism and Conditions
Hydrazinylpyrazine intermediates (e.g., 2-chloro-6-hydrazinylpyrazine) react with triethyl orthoformate in toluene under reflux with p-toluenesulfonic acid as a catalyst. The reaction typically completes within 5 hours, yielding bromo-triazolopyrazines after column chromatography (20–100% EtOAc/hexanes gradient).
Key parameters :
Structural Confirmation
Products are characterized by:
-
¹H NMR : Distinct pyrazine protons at δ 8.3–9.4 ppm and triazole protons at δ 7.5–7.7 ppm
-
HRMS : Molecular ion peaks matching calculated m/z (e.g., [M+H]⁺ at 226.03 for C₆H₄BrN₅)
Nucleophilic Substitution on Preformed Triazolo[4,3-a]pyrazines
An alternative approach involves bromination of triazolopyrazine scaffolds. While less direct, this method allows late-stage functionalization.
Bromination Strategies
-
Electrophilic bromination : NBS in CCl₄ at 80°C (adapted from triazole bromination)
-
Metal-mediated coupling : Pd-catalyzed cross-coupling with bromoarenes
-
React 8-phenethoxy-3-phenyl-triazolo[4,3-a]pyrazine with NBS (1.1 eq)
-
Stir in CCl₄ at reflux for 12 h
-
Purify via FCC (hexanes/EtOAc 3:1)
Yield : ~65% (estimated from analogous reactions)
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate cyclocondensation steps, reducing reaction times from hours to minutes.
Optimized Procedure
-
Mix 2-hydrazinylpyrazine (1 eq) and 3-bromo-1H-1,2,4-triazole (1.1 eq) in DMF
-
Irradiate at 150°C for 15 min (300 W)
-
Quench with ice water and extract with EtOAc
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclization | 70–85 | 5 h | >95% | Industrial |
| Bromination | 60–75 | 12 h | 90–93% | Pilot-scale |
| Microwave | 80–85 | 15 min | >98% | Lab-scale |
Challenges and Optimization Opportunities
-
Regioselectivity : Competing N1 vs. N2 triazole substitution requires careful catalyst selection.
-
Purification : Brominated byproducts (e.g., dibromo analogs) necessitate gradient FCC.
-
Solvent systems : Toluene outperforms DMF in minimizing decomposition.
Emerging Techniques
化学反应分析
Types of Reactions
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .
科学研究应用
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine has several scientific research applications:
作用机制
The mechanism of action of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can form non-covalent interactions with enzymes and receptors .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Brominated Heterocycles
Table 1: Key Brominated Triazole/Pyrazine Derivatives
Key Observations :
- The bromine atom in 2-(3-Bromo-1,2,4-triazol-1-yl)pyrazine enhances electrophilic substitution reactivity compared to non-brominated analogs like 2-(1H-1,2,4-Triazol-5-yl)pyrazine .
- Brominated pyrazines (e.g., 2-Bromopyrazine) are widely used in Suzuki-Miyaura couplings, whereas the triazole-bromopyrazine hybrid may enable dual functionalization .
Comparison :
Key Insight :
- Bromine’s electronegativity may improve binding affinity in enzyme inhibition compared to non-halogenated triazoles .
生物活性
2-(3-Bromo-1,2,4-triazol-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a 1,2,4-triazole moiety. The presence of bromine enhances its reactivity and potential interactions with biological targets. Its unique structure allows for diverse chemical properties that can be exploited in various therapeutic contexts.
The biological activity of 2-(3-Bromo-1,2,4-triazol-1-yl)pyrazine is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling and cancer progression.
- Induction of Apoptosis : Studies indicate that it may promote apoptosis in cancer cells through pathways involving caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against certain pathogens.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 2-(3-Bromo-1,2,4-triazol-1-yl)pyrazine using various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.98 ± 0.08 | Induction of apoptosis via caspases |
| MCF-7 (Breast Cancer) | 1.05 ± 0.17 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 1.28 ± 0.25 | Cell cycle arrest |
These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It demonstrated significant inhibitory effects against several bacterial strains, as shown below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Case Study 1: Anticancer Mechanism Investigation
In vitro studies on MCF-7 cells revealed that treatment with 2-(3-Bromo-1,2,4-triazol-1-yl)pyrazine led to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells following treatment.
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial activity demonstrated that the compound effectively inhibited bacterial growth in both planktonic and biofilm states. This suggests its potential application in treating biofilm-associated infections.
Comparative Analysis
When compared to structurally similar compounds, such as other triazole derivatives, 2-(3-Bromo-1,2,4-triazol-1-yl)pyrazine showed superior activity against certain cancer cell lines and comparable antimicrobial efficacy. Notably, it outperformed some known inhibitors in terms of potency and selectivity.
常见问题
Q. What synthetic strategies are effective for preparing 2-(3-Bromo-1,2,4-triazol-1-yl)pyrazine?
Methodological Answer: A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:
- React 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine with azidobenzene derivatives in a H₂O/DCM (1:2) solvent system.
- Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts at room temperature for 2 hours .
- Monitor reaction progress via TLC (hexane/ethyl acetate, 1:2) and purify using silica gel chromatography.
Q. Table 1: Representative Synthesis Conditions
| Reactants | Catalysts | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Alkyne + Azide | CuSO₄, Sodium Ascorbate | H₂O/DCM | 2 h | ~70–85% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm regiochemistry of the triazole and pyrazine rings.
- FT-IR : Identify functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s signature doublet) .
Q. How is X-ray crystallography applied to determine its crystal structure?
Methodological Answer:
- Grow single crystals via slow evaporation in methanol/water.
- Collect diffraction data using a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refine structures using SHELXL (space group P2₁/c, Z = 4) .
- Analyze bond lengths/angles (e.g., C-Br bond ≈ 1.89 Å) and intermolecular interactions (π-π stacking) .
Q. What purity assessment protocols are essential during synthesis?
Methodological Answer:
Q. What intermediates are pivotal in its synthesis?
Methodological Answer:
- Alkyne precursors : 1-(Substituted benzyl)-4-(prop-2-yn-1-yl)piperazine derivatives.
- Azide derivatives : Aryl/alkyl azides (e.g., 4-bromoazidobenzene) .
- Post-functionalization : Bromination of triazole intermediates using NBS (N-bromosuccinimide) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Methodological Answer:
- Substituent Effects : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets.
- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., fungal CYP51 in antifungal studies) .
- SAR Analysis : Correlate IC₅₀ values with substituent electronegativity (e.g., Br vs. Cl derivatives) .
Q. What computational methods predict reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to study frontier orbitals (HOMO-LUMO gap ≈ 4.2 eV) .
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., pyrazine N-atoms as H-bond acceptors) .
- ADMET Prediction : Use SwissADME to assess bioavailability (%ABS >60) and P-glycoprotein substrate likelihood .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines).
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic effects .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies optimize structure-based drug design with this compound?
Methodological Answer:
Q. How to assess toxicity in preclinical studies?
Methodological Answer:
- Acute Toxicity (OECD 423) : Administer doses (1000–5000 mg/kg) to rats; monitor survival/hematological parameters for 14 days .
- In Silico Models : Predict LD₅₀ using GUSAR (≈1666 mg/kg) and validate via in vivo studies .
- Hepatotoxicity Screening : Measure ALT/AST levels post-administration to detect liver damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
